1H-Benzimidazole-2-carbothioamide
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Overview
Description
1H-Benzimidazole-2-carbothioamide is a heterocyclic compound that features a benzimidazole ring fused with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothioamide can be synthesized through several methods. One common route involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1H-Benzimidazole-2-carbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carbothioamide involves its interaction with various molecular targets. For instance, in anticancer research, it has been shown to inhibit specific enzymes or proteins involved in cell proliferation and survival pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1H-Benzimidazole-2-carbothioamide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
1H-Benzimidazole-2-thione: Features a thione group, which imparts different chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its carbothioamide group, which allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in fields ranging from medicinal chemistry to materials science.
Properties
IUPAC Name |
1H-benzimidazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWRKUVGGWEDCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418724 |
Source
|
Record name | 1H-Benzimidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35369-17-6 |
Source
|
Record name | 1H-Benzimidazole-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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